Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate
CAS No.: 34385-44-9
Cat. No.: VC20529082
Molecular Formula: C18H26N2O5
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34385-44-9 |
|---|---|
| Molecular Formula | C18H26N2O5 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate |
| Standard InChI | InChI=1S/C18H26N2O5/c1-12(20-17(23)25-18(3,4)5)15(21)19-13(2)16(22)24-11-14-9-7-6-8-10-14/h6-10,12-13H,11H2,1-5H3,(H,19,21)(H,20,23) |
| Standard InChI Key | VXUVNSBXLFFECZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central propanoate backbone modified with two critical protective groups: a tert-butoxycarbonyl (Boc) group and a benzyl ester. The Boc group () protects the amine functionality, while the benzyl ester () shields the carboxylic acid group. Key structural attributes include:
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Amide linkage: Connects the two propanoylamino moieties, enhancing stability against premature hydrolysis.
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Stereochemical configuration: The chiral centers at the α-carbons of the propanoylamino groups dictate enantioselective reactivity, critical for pharmaceutical applications .
Table 1: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 34385-44-9 | |
| Molecular Formula | ||
| Molecular Weight | 350.4 g/mol | |
| SMILES | CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| InChIKey | VXUVNSBXLFFECZ-UHFFFAOYSA-N |
Spectroscopic Characteristics
Fourier-transform infrared (FTIR) spectroscopy reveals prominent absorption bands at 1740 cm (ester C=O stretch), 1685 cm (amide I band), and 1520 cm (amide II band). Nuclear magnetic resonance (NMR) data (¹H and ¹³C) corroborate the presence of benzyl aromatic protons (δ 7.35–7.25 ppm) and tert-butyl groups (δ 1.45 ppm) .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves sequential protection of amine and carboxylic acid groups:
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Boc Protection: Reaction of 2-aminopropanoic acid with di-tert-butyl dicarbonate () in tetrahydrofuran (THF) at 0–5°C yields the Boc-protected amine .
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Benzyl Esterification: The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with benzyl alcohol in dichloromethane (DCM).
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | , THF, 0°C | 85% |
| Esterification | DCC, Benzyl alcohol, DCM | 78% |
Hydrolysis and Deprotection
Controlled hydrolysis under acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in methanol) conditions removes the Boc and benzyl groups, respectively. The benzyl ester demonstrates stability toward nucleophiles but is cleaved via hydrogenolysis using palladium on carbon (Pd/C).
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a bifunctional building block in solid-phase peptide synthesis (SPPS). The Boc group withstands repetitive acidic deprotection cycles (e.g., trifluoroacetic acid), while the benzyl ester resists basic conditions during coupling steps.
Pharmaceutical Intermediates
Its structural motifs are found in protease inhibitors and kinase antagonists. For example, analogs of this compound have been used in the synthesis of HIV-1 protease inhibitors, where the Boc group ensures regioselective amide bond formation .
Comparative Analysis with Related Compounds
Table 3: Structural Comparison of Boc-Protected Derivatives
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| Boc-L-Alanine benzyl ester | 51814-54-1 | Lacks propanoylamino linkage | |
| Boc-L-Tyrosine benzyl ester | 19391-35-6 | Tyrosine side chain |
The additional propanoylamino group in Benzyl 2-[2-(tert-butoxycarbonylamino)propanoylamino]propanoate enhances its rigidity, making it preferable for synthesizing conformationally constrained peptides .
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